molecular formula C16H19N5O4 B361602 Ethyl 4-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]piperazine-1-carboxylate CAS No. 440332-13-8

Ethyl 4-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]piperazine-1-carboxylate

Cat. No.: B361602
CAS No.: 440332-13-8
M. Wt: 345.35g/mol
InChI Key: KIAZDLSDTVXHQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]piperazine-1-carboxylate is a complex organic compound that features a benzotriazine ring, a piperazine ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzotriazine ring, followed by the introduction of the piperazine moiety and the ethyl ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Scientific Research Applications

Ethyl 4-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzotriazine ring can participate in hydrogen bonding and π-π interactions, while the piperazine ring can interact with various receptors and enzymes. These interactions can modulate biological pathways and lead to the desired effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a piperazine ring.

    Methyl 4-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]piperazine-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzotriazine and piperazine rings allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 4-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4/c1-2-25-16(24)20-9-7-19(8-10-20)14(22)11-21-15(23)12-5-3-4-6-13(12)17-18-21/h3-6H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAZDLSDTVXHQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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